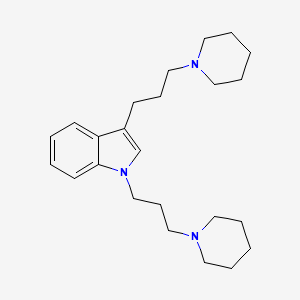![molecular formula C8H12O B14754094 7-Oxatricyclo[4.3.0.0~3,9~]nonane CAS No. 608-20-8](/img/structure/B14754094.png)
7-Oxatricyclo[4.3.0.0~3,9~]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxatricyclo[4300~3,9~]nonane is a unique tricyclic ether compound It is characterized by its three-ring structure, which includes an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 7-Oxatricyclo[4.3.0.0~3,9~]nonane involves the ultraviolet irradiation of Δ2-cyclohexenylacetaldehyde in a degassed pentane solution. This reaction yields this compound, which can then be converted into exo-bicyclo[3.2.1]octan-8-ol by refluxing with ethereal lithium aluminium hydride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications. The use of ultraviolet irradiation and specific reagents like lithium aluminium hydride are crucial for the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Oxatricyclo[4.3.0.0~3,9~]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions, such as the conversion to exo-bicyclo[3.2.1]octan-8-ol using lithium aluminium hydride, are common.
Substitution: The compound can undergo substitution reactions, particularly involving the oxygen atom in its structure.
Common Reagents and Conditions
Lithium Aluminium Hydride: Used for reduction reactions.
Ultraviolet Irradiation: Essential for the initial synthesis of the compound from Δ2-cyclohexenylacetaldehyde.
Boron Trifluoride-Ether: Used in rearrangement reactions to form various substituted products.
Major Products Formed
exo-Bicyclo[3.2.1]octan-8-ol: Formed by the reduction of this compound with lithium aluminium hydride.
Substituted Norbornan-2α-ols: Formed through rearrangement reactions involving boron trifluoride-ether.
Applications De Recherche Scientifique
7-Oxatricyclo[4.3.0.0~3,9~]nonane has several applications in scientific research:
Chemistry: Used as a model compound for studying tricyclic ethers and their reactivity.
Medicine: Investigated for its potential therapeutic properties, particularly in the synthesis of bioactive molecules.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Oxatricyclo[4.3.0.0~3,9~]nonane involves its ability to undergo various chemical reactions due to its unique tricyclic structure. The oxygen atom in the compound plays a crucial role in its reactivity, allowing it to participate in oxidation, reduction, and substitution reactions. The molecular targets and pathways involved in these reactions are primarily determined by the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,9-Dimethyl-7-oxatricyclo[4.3.0.0~3,9~]nonane: A similar tricyclic ether with additional methyl groups.
9-Methyl-6-p-tolyl-7-oxatricyclo[4.3.0.0~3,9~]nonane: Another variant with a methyl and p-tolyl group.
Uniqueness
7-Oxatricyclo[4.3.0.0~3,9~]nonane is unique due to its specific tricyclic structure and the presence of an oxygen atom, which significantly influences its chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
608-20-8 |
|---|---|
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
7-oxatricyclo[4.3.0.03,9]nonane |
InChI |
InChI=1S/C8H12O/c1-2-8-6-3-5(1)7(6)4-9-8/h5-8H,1-4H2 |
Clé InChI |
JODKUNQXMKRBTM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C3CC1C3CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


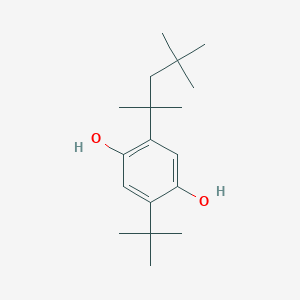
![2-amino-4-[2,4-dichloro-6-[2-(4-fluoro-3,4-dihydropyrazol-2-yl)ethoxy]phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B14754017.png)
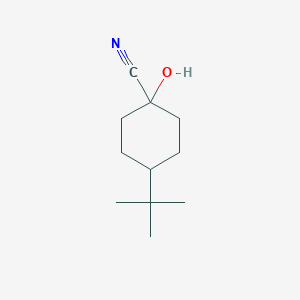
![2-Phenyl-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazole](/img/structure/B14754020.png)
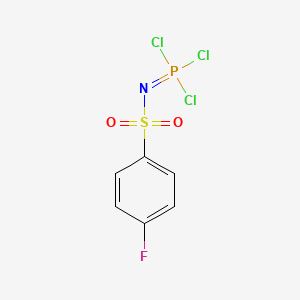
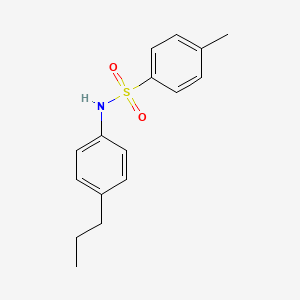
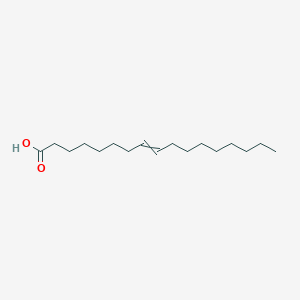
![1,2-diamino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6,8-dione](/img/structure/B14754045.png)

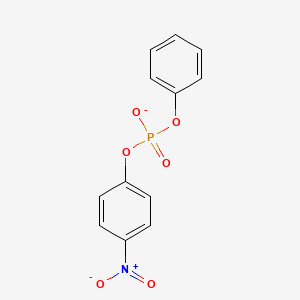
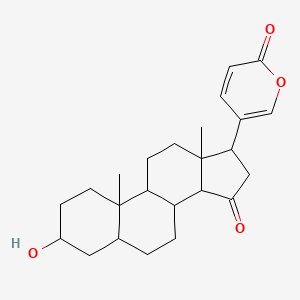
![methyl (2S)-2-phenyl-2-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]piperidin-1-yl]acetate](/img/structure/B14754082.png)
![11H-Indeno[2,1-f]quinoline](/img/structure/B14754083.png)
